molecular formula C10H10Cl2 B12583953 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene CAS No. 648425-33-6

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene

Cat. No.: B12583953
CAS No.: 648425-33-6
M. Wt: 201.09 g/mol
InChI Key: OCLMKXKGMAVWPH-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a chlorinated derivative of benzene, featuring a butenyl side chain with an additional chlorine atom

Preparation Methods

The synthesis of 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene typically involves the chlorination of 3-(4-chlorobut-2-en-2-yl)benzene. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major products formed from these reactions include carboxylic acids, ketones, alkanes, alcohols, and ethers.

Scientific Research Applications

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene can be compared with other similar compounds such as:

Properties

CAS No.

648425-33-6

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-3-(4-chlorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H10Cl2/c1-8(5-6-11)9-3-2-4-10(12)7-9/h2-5,7H,6H2,1H3

InChI Key

OCLMKXKGMAVWPH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C1=CC(=CC=C1)Cl

Origin of Product

United States

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